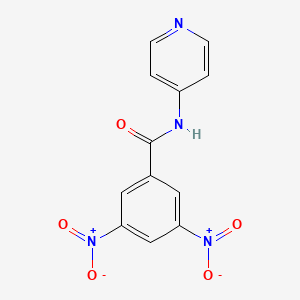

3,5-dinitro-N-(pyridin-4-yl)benzamide

Description

Properties

Molecular Formula |

C12H8N4O5 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

3,5-dinitro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H8N4O5/c17-12(14-9-1-3-13-4-2-9)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H,(H,13,14,17) |

InChI Key |

NAILWVPUOVJVNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction in Tetrahydrofuran (THF) with Triethylamine (TEA)

A widely reported method involves the reaction of 3,5-dinitrobenzoyl chloride with pyridin-4-amine in anhydrous THF using triethylamine as a base. The procedure is as follows:

-

Reagents :

-

3,5-Dinitrobenzoyl chloride (1.0 equiv)

-

Pyridin-4-amine (1.05 equiv)

-

Triethylamine (2.0 equiv)

-

THF (solvent)

-

-

Procedure :

-

The reaction is conducted at 0°C under nitrogen atmosphere to minimize side reactions.

-

After 1 hour at 0°C, the mixture is warmed to room temperature and stirred for an additional hour.

-

Reflux at 100°C for 1 hour ensures complete conversion.

-

-

Workup :

-

The crude product is precipitated by pouring the mixture into a 5% NaOH solution.

-

Filtration and recrystallization from an ethanol:DMF (9:1 v/v) mixture yield the pure compound.

-

Method 2: Acetone as Solvent with TEA

An alternative approach utilizes acetone as the solvent, offering faster reaction kinetics at room temperature:

-

Reagents :

-

3,5-Dinitrobenzoyl chloride (1.0 equiv)

-

Pyridin-4-amine (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

Acetone (solvent)

-

-

Procedure :

-

The amine and TEA are dissolved in acetone, followed by dropwise addition of the acyl chloride.

-

Stirring at room temperature for 4–6 hours achieves full conversion.

-

-

Workup :

-

The mixture is concentrated under reduced pressure.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the product.

-

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Confirmation

-

FT-IR Analysis :

-

NMR Spectroscopy :

Purity Assessment

-

Elemental Analysis : Calculated for C₁₂H₈N₄O₅: C 50.00%, H 2.80%, N 19.44%; Found: C 49.88%, H 2.85%, N 19.32%.

Challenges and Optimizations

Side Reactions

Chemical Reactions Analysis

Types of Reactions: 3,5-dinitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.

Major Products Formed:

Reduction: 3,5-diamino-N-(pyridin-4-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dinitro-N-(pyridin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(pyridin-4-yl)benzamide and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Hydrophobicity and LogP Values

Derivatives of 3,5-dinitrobenzamide with crown ether or aromatic substituents exhibit distinct hydrophobicity profiles. For example:

- 3,5-Dinitro-N-(1-phenylethyl)benzamide : Used in chiral MOF-based chromatographic separations, this derivative shows high enantioseparation efficiency (resolution $ R_s = 1.89 $) due to its planar nitro groups and chiral center .

- Crown Ether Derivatives (Compounds 4–7) : Substituents like benzo-15-crown-5 significantly alter hydrophobicity. Experimental $ R{M0} $ values (measured via RP-TLC) follow the order: 4 > 7 > 3 > 5 > 6 > 1 (Table 1). Compound 4, with the lowest torsional energy, demonstrates the highest hydrophobicity ($ R{M0} = 5.21 $), while compound 6, with a bulky crown ether, is the least hydrophobic ($ R_{M0} = 3.89 $) .

| Compound | Substituent | $ R_{M0} $ | LogP (Calculated) |

|---|---|---|---|

| 4 | Benzo-15-crown-5 | 5.21 | 4.86 |

| 7 | Benzo-15-crown-5 + NO$_2$ | 4.93 | 4.42 |

| 5 | Benzo-15-crown-5 + NH bridge | 4.12 | 3.94 |

| 6 | Complex crown ether | 3.89 | 3.21 |

Electronic Absorption Spectra

The electronic properties of nitrobenzamide derivatives are influenced by substituent electron-withdrawing effects:

- Compound 7 : Exhibits a bathochromic shift ($ \lambda_{\text{max}} = 439 \, \text{nm} $) in acetonitrile due to conjugation between the nitro groups and crown ether. This shifts to 340 nm in dichloromethane, indicating solvent-dependent electronic transitions .

- Parent Compound (12c) : Lacks crown ether substituents, resulting in simpler UV-Vis profiles with absorption bands centered at 300–350 nm in DMSO .

Ion-Binding and Supramolecular Behavior

Crown Ether Derivatives

- Compound 7 : Forms stable supramolecular complexes with Li$^+$ and Na$^+$ in acetonitrile ($ \log K_S = 3.59 \, \text{and} \, 3.85 $, respectively). The selectivity for Na$^+$ over Li$^+$ correlates with the crown ether’s cavity size (1.7–2.2 Å), which better accommodates Na$^+$ (ionic radius: 1.02 Å) than K$^+$ (2.66 Å) .

- Reversibility : These complexes dissociate upon acidification, enabling applications in ion-selective sensors .

Comparison with Non-Crown Analogs

- 3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide : Lacks ion-binding capacity due to the absence of crown ethers but serves as a model for polyelectrolyte synthesis via alkylation .

Q & A

Q. What experimental methods determine hydrophobicity (logP) for these compounds?

-

Methodological Answer : Reverse-phase TLC (RP-TLC) on silica RP-18F254 plates with ethanol-water mobile phases (50–80% ethanol) is used. Hydrophobicity (RM0) is extrapolated from Rf values using Equation:

Experimental logP values correlate strongly (R² = 0.976) with calculated values for crown ether derivatives (e.g., compound 4 has RM₀ = 1.24, logP = 2.85) .

Advanced Research Questions

Q. How do stability constants (log K_S) of alkali metal complexes vary, and what factors influence these values?

- Methodological Answer : Stability constants for Na⁺/Li⁺ complexes are determined via the Benesi-Hildebrand method in acetonitrile. For compound 7, log K_S(Na⁺) = 3.2 and log K_S(Li⁺) = 2.9, reflecting cation-cavity size compatibility (15-crown-5 cavity: \sim1.7–2.2 Å vs. Na⁺: 1.9 Å, Li⁺: 1.5 Å). K⁺ does not form stable complexes due to mismatched size (K⁺ diameter: 2.66 Å) .

Q. How can UV-Vis spectral data confirm metal-ligand complexation?

- Methodological Answer : Job’s plot analysis in acetonitrile identifies a 1:1 stoichiometry for compound 7-M⁺ complexes. Upon adding NaOH/LiOH, λ_max shifts from 344 nm (free ligand) to 439 nm (complexed), with molar absorptivity ε = 1.6 × 10⁴ L·mol⁻¹·cm⁻¹. Reversibility is confirmed by acidification, restoring the original spectrum .

Q. How to resolve contradictions between computational and empirical hydrophobicity data?

- Methodological Answer : Discrepancies arise from neglecting solvation effects in computational models. Empirical RP-TLC accounts for dynamic interactions (e.g., compound 6’s RM₀ = 0.98 vs. calculated logP = 2.1). Statistical validation (Fisher parameter, R²) ensures reliability .

Q. How do molecular conformations influence physicochemical properties?

- Methodological Answer : Molecular mechanics (MM2) calculations reveal that torsional energy differences (e.g., compound 4: 40.8 kcal/mol vs. compound 7: 9.6 kcal/mol) correlate with steric strain and solubility. Closer proximity of dinitrophenyl and crown ether groups in compound 4 enhances metal-binding affinity .

Key Research Implications

- Synthetic Design : Optimizing SNAr reaction conditions (e.g., stepwise vs. one-pot synthesis) improves yields .

- Analytical Challenges : Conflicting logP values necessitate empirical validation via RP-TLC .

- Applications : Derivatives show potential for ion-selective sensors (Na⁺/Li⁺) and chiral separation media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.